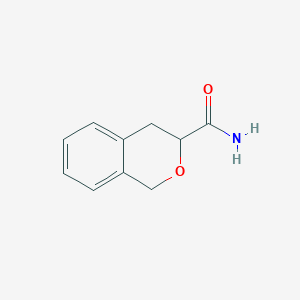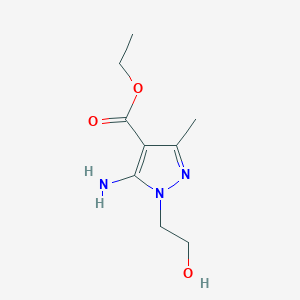
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is an organic compound belonging to the isochromane family. It is a bicyclic compound consisting of a benzene ring fused to a seven-membered lactam ring. It is an amide derivative of isochroman, and its chemical formula is C10H9NO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be synthesized through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This method yields highly functionalized 3-isochromanones under mild reaction conditions . Another approach involves the enantioselective synthesis of α-quaternary isochromanes by combining oxidative aminocatalysis and gold catalysis .
Industrial Production Methods: Industrial production methods for isochromane-3-carboxamide typically involve the use of palladium catalysts. For example, isochroman-3-ones can be prepared from 1,3-bis-(halomethyl)-benzenes, carbon monoxide, and water over a palladium catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include achiral dirhodium salts, chiral N,N′-dioxide–metal complexes, and α-diazoketones. These reagents facilitate reactions such as Z-selective-1,3-OH insertion/aldol cyclization .
Major Products Formed: The major products formed from these reactions include highly functionalized 3-isochromanones and benzo-fused δ-lactones bearing vicinal quaternary stereocenters .
Wissenschaftliche Forschungsanwendungen
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications. It is used in the synthesis of various bioactive compounds and natural products. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals with central nervous system, antitumor, antimicrobial, and anti-inflammatory properties . Additionally, it has applications in the industry for the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of isochromane-3-carboxamide involves its interaction with molecular targets and pathways. For example, similar compounds like 8-methoxycoumarin-3-carboxamides exhibit anticancer activity by targeting caspase-3/7 and β-tubulin polymerization . Although specific studies on isochromane-3-carboxamide are limited, it is likely to have similar mechanisms of action due to its structural similarity.
Vergleich Mit ähnlichen Verbindungen
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be compared with other similar compounds such as isocoumarins and 3,4-dihydroisocoumarins. These compounds share structural similarities and have similar pharmacological properties. For instance, isocoumarins are known for their valuable pharmacological properties, including antimicrobial and anti-inflammatory activities . Another similar compound is coumarin-3-carboxamide, which has shown potential in inhibiting the growth of cancer cells .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and bioactive compounds.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXFDAVKFWNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)

![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)



![1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2731062.png)
![2,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2731064.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2731073.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)
![1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2731076.png)
